

Reproducibility of CCG-258747 Effects: A Comparative Analysis Across Preclinical Studies

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Compound of Interest

Compound Name: CCG258747

Cat. No.: B10820906

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For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the experimental data on CCG-258747, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, across key preclinical studies. The data presented here is collated from peer-reviewed publications to offer an objective overview of its reported activities.

CCG-258747 has emerged as a potent and selective tool for studying the physiological and pathological roles of GRK2. Its effects have been characterized in distinct cellular contexts, primarily focusing on its impact on μ -opioid receptor (MOR) internalization and mast cell function. This guide synthesizes the quantitative data and experimental methodologies from these studies to provide a clear comparison of its performance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from two primary research articles investigating the effects of CCG-258747.

Table 1: In Vitro Efficacy and Selectivity of CCG-258747

Parameter	Reported Value	Study
GRK2 IC50	18 nM	Bouley et al., 2020
Selectivity vs. GRK1	518-fold	Bouley et al., 2020
Selectivity vs. GRK5	83-fold	Bouley et al., 2020
Selectivity vs. PKA	>5500-fold	Bouley et al., 2020
Selectivity vs. ROCK1	>550-fold	Bouley et al., 2020

Table 2: Cellular Effects of CCG-258747 in Different Assays

Cell Line / Primary Cell	Experiment	Concentration	Observed Effect	Study
HEK293 cells	μ -Opioid Receptor (MOR) Internalization	10 μ M	~80% inhibition of DAMGO-induced internalization	Bouley et al., 2020[1]
RBL-2H3 cells	Fc ϵ RI-mediated Calcium Mobilization	30 μ M	Significant inhibition	Thapaliya et al., 2022[2]
RBL-2H3 cells	Fc ϵ RI-mediated Degranulation	30 μ M	Significant inhibition	Thapaliya et al., 2022[2]
Primary Mouse Lung Mast Cells (LMCs)	IgE-mediated Degranulation	30 μ M	Significant inhibition	Thapaliya et al., 2022[2]
WT Mice Peritoneal Mast Cells (PMCs)	MRGPRB2-mediated Degranulation	30 μ M	Significant induction	Thapaliya et al., 2022[2]
Mrgprb2 ^{-/-} Mice Peritoneal Mast Cells (PMCs)	MRGPRB2-mediated Degranulation	30 μ M	No significant induction	Thapaliya et al., 2022[2]

Table 3: In Vivo Effects of CCG-258747

Animal Model	Experiment	Dosage	Observed Effect	Study
Mice	IgE-mediated Passive Cutaneous Anaphylaxis	5 mg/kg (i.v.)	Significantly reduced vascular permeability	Thapaliya et al., 2022[2][3]
WT Mice	Intradermal Injection	20 µg (0.1 mg/kg)	Induced local mast cell activation and neutrophil recruitment	Thapaliya et al., 2022[2][3]
Mrgprb2-/- Mice	Intradermal Injection	20 µg (0.1 mg/kg)	Significantly reduced mast cell activation and neutrophil recruitment	Thapaliya et al., 2022[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate experimental replication and comparison.

µ-Opioid Receptor (MOR) Internalization Assay (Bouley et al., 2020)[1]

- Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the µ-opioid receptor.
- Treatment: Cells were pre-treated with varying concentrations of CCG-258747 or vehicle for 30 minutes.
- Stimulation: Receptor internalization was induced by treating the cells with 10 µM of the MOR agonist DAMGO for 30 minutes.

- **Detection:** The extent of receptor internalization was quantified using a live-cell imaging assay.

Mast Cell Degranulation Assay (Thapaliya et al., 2022)[2]

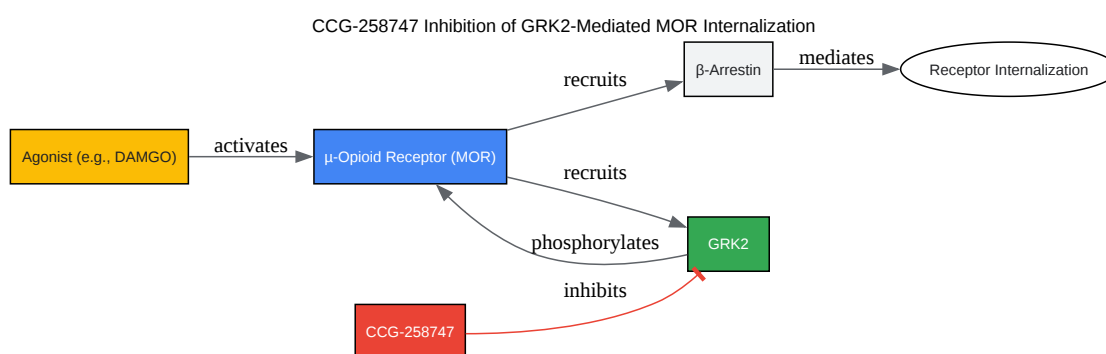
- **Cell Types:** Rat basophilic leukemia (RBL-2H3) cells, primary mouse lung mast cells (LMCs), and peritoneal mast cells (PMCs) from wild-type (WT) and Mrgprb2-knockout mice.
- **IgE-mediated Degranulation:** Cells were sensitized with anti-DNP IgE overnight. After washing, cells were pre-incubated with CCG-258747 (30 μ M) for 30 minutes and then challenged with DNP-HSA to induce degranulation.
- **MRGPRX2/B2-mediated Degranulation:** Mast cells were directly stimulated with CCG-258747.
- **Quantification:** Degranulation was assessed by measuring the release of β -hexosaminidase, a granular enzyme, into the supernatant.

Passive Cutaneous Anaphylaxis (PCA) in Mice (Thapaliya et al., 2022)[2]

- **Animal Model:** C57BL/6J mice.
- **Sensitization:** Mice were passively sensitized by intradermal injection of anti-DNP IgE into one ear.
- **Treatment:** After 24 hours, mice were intravenously administered with CCG-258747 (5 mg/kg) or vehicle.
- **Challenge:** 30 minutes after treatment, mice were intravenously challenged with DNP-HSA mixed with Evans blue dye.
- **Measurement:** Vascular permeability was quantified by measuring the extravasation of Evans blue dye in the ear tissue.

Signaling Pathways and Experimental Workflows

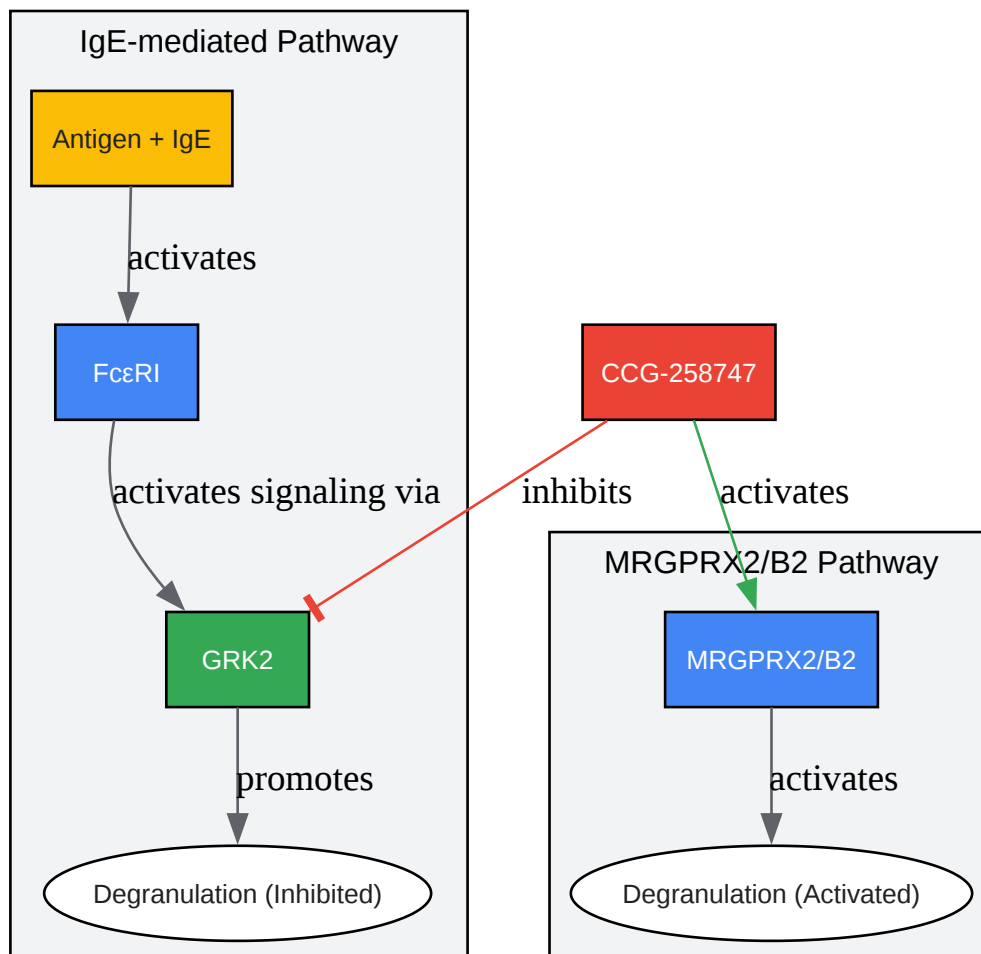
The following diagrams illustrate the signaling pathways modulated by CCG-258747 and the general workflow of the key experiments.



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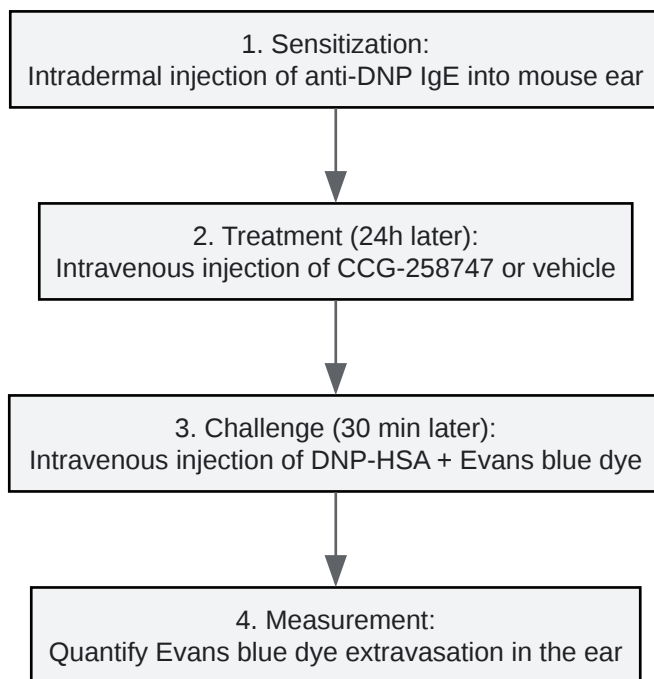
Caption: CCG-258747 inhibits GRK2, preventing MOR phosphorylation and subsequent internalization.

Dual Effects of CCG-258747 on Mast Cell Degranulation

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Caption: CCG-258747 inhibits IgE-mediated degranulation but activates MRGPRX2/B2-mediated degranulation.

Experimental Workflow for In Vivo Passive Cutaneous Anaphylaxis



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